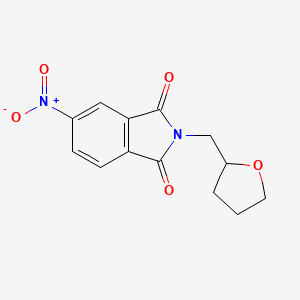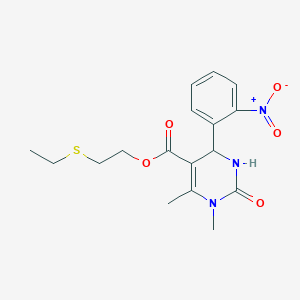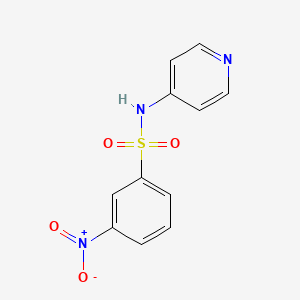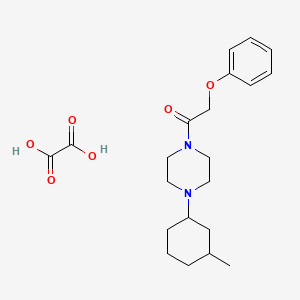
5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, also known as NTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTI is a potent and selective antagonist of the G protein-coupled receptor, GPR35. This receptor is involved in a variety of physiological processes, including immune function, inflammation, and pain perception.
作用機序
5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione acts as a competitive antagonist of the GPR35 receptor. When 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione binds to the receptor, it prevents the activation of downstream signaling pathways that are involved in pain perception and inflammation. This mechanism of action makes 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of new pain medications that could be used to treat a variety of conditions.
Biochemical and Physiological Effects
In addition to its potential applications in pain management, 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have other biochemical and physiological effects. For example, studies have shown that 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione can modulate immune function by inhibiting the production of pro-inflammatory cytokines. This makes 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of new treatments for autoimmune diseases and other conditions that involve inflammation.
実験室実験の利点と制限
One of the main advantages of using 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity as a GPR35 antagonist. This makes it a useful tool for studying the role of this receptor in a variety of physiological processes. However, one limitation of using 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in vivo and may limit its potential applications in certain experiments.
将来の方向性
There are many potential future directions for 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione research. One area of interest is in the development of new pain medications that target the GPR35 receptor. Another area of interest is in the development of new treatments for autoimmune diseases and other conditions that involve inflammation. Additionally, there is ongoing research into the potential role of GPR35 in other physiological processes, such as metabolism and cardiovascular function. Overall, 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a promising compound that has the potential to be used in a variety of scientific research applications.
合成法
The synthesis of 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the reaction of 2-furancarboxaldehyde with nitromethane to form the nitroalkene intermediate. This intermediate is then reacted with 3,4-dihydroisoquinoline in the presence of a Lewis acid catalyst to form the isoindole ring. The final step involves the selective reduction of the nitro group to the corresponding amino group using palladium on carbon as a catalyst.
科学的研究の応用
5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of pain management. GPR35 has been shown to be involved in the regulation of pain perception, and 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to be a potent and selective antagonist of this receptor. This makes 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of new pain medications that could be used to treat a variety of conditions, including chronic pain.
特性
IUPAC Name |
5-nitro-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-12-10-4-3-8(15(18)19)6-11(10)13(17)14(12)7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWDLWRKZLWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928686.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)


![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)

![3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
![1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4928772.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)